Methyl 4-fluoro-3-(4-methylphenyl)benzoate Methyl 4-fluoro-3-(4-methylphenyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1381944-67-7
VCID: VC2852436
InChI: InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3
SMILES: CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol

Methyl 4-fluoro-3-(4-methylphenyl)benzoate

CAS No.: 1381944-67-7

Cat. No.: VC2852436

Molecular Formula: C15H13FO2

Molecular Weight: 244.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-fluoro-3-(4-methylphenyl)benzoate - 1381944-67-7

Specification

CAS No. 1381944-67-7
Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
IUPAC Name methyl 4-fluoro-3-(4-methylphenyl)benzoate
Standard InChI InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3
Standard InChI Key SBUQUZPXWGUBDD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F

Introduction

Chemical Identity and Structure

Basic Information

Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a fluorinated biphenyl compound with a methyl ester group. The compound has the following identifiers and properties:

PropertyValue
Chemical NameMethyl 4-fluoro-3-(4-methylphenyl)benzoate
CAS Registry Number1381944-67-7
Molecular FormulaC₁₅H₁₃FO₂
Molecular Weight244.2609 g/mol
HS Code2916399090

The compound contains a 4-methylphenyl group attached to the 3-position of a 4-fluorobenzoate methyl ester . This structural arrangement creates a biphenyl system with substituents that influence its electronic and steric properties.

Structural Features

Methyl 4-fluoro-3-(4-methylphenyl)benzoate consists of two aromatic rings connected through a single bond. The compound's structural components include:

  • A 4-fluorobenzoic acid methyl ester moiety

  • A 4-methylphenyl (p-tolyl) group at the 3-position of the fluorobenzoate ring

  • A methyl ester group (-COOCH₃) at the 1-position of the fluorobenzoate ring

  • A fluoro substituent at the 4-position of the benzoate ring

The presence of these functional groups contributes to the compound's chemical reactivity and physical properties.

Physical and Chemical Properties

Physical Properties

While specific experimental data for Methyl 4-fluoro-3-(4-methylphenyl)benzoate is limited in the available literature, its physical properties can be inferred based on structurally similar compounds:

PropertyEstimated Value/Characteristic
Physical StateSolid at room temperature
ColorLikely colorless to pale yellow
SolubilityLikely soluble in organic solvents (methanol, ethanol, dichloromethane); poor solubility in water
Boiling PointEstimated >300°C at atmospheric pressure
Melting PointNot determined experimentally

These estimations are based on the properties of similar fluorinated benzoates, which typically exist as crystalline solids with relatively high boiling points and limited water solubility.

Chemical Properties

The chemical behavior of Methyl 4-fluoro-3-(4-methylphenyl)benzoate is influenced by its functional groups:

  • The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

  • The fluoro substituent influences the electronic distribution in the aromatic ring, potentially affecting reactivity

  • The biphenyl system can participate in various electrophilic and nucleophilic aromatic substitution reactions

  • The methyl group on the phenyl ring can undergo oxidation reactions

Synthesis and Preparation Methods

Cross-Coupling Reactions

A Suzuki-Miyaura cross-coupling reaction between a 3-bromo-4-fluorobenzoate methyl ester and 4-methylphenylboronic acid would be a viable synthetic route:

  • Methyl 3-bromo-4-fluorobenzoate + 4-methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent system (THF/H₂O or DMF)

Esterification of the Corresponding Acid

Another approach would involve the esterification of 4-fluoro-3-(4-methylphenyl)benzoic acid:

  • 4-Fluoro-3-(4-methylphenyl)benzoic acid + methanol

  • Acid catalyst (e.g., H₂SO₄)

  • Reflux conditions

This approach is supported by literature describing similar esterification reactions of fluorobenzoic acids, as seen in studies on 4-fluorobenzoic acid derivatives .

Analytical Characterization

Spectroscopic Analysis

Based on structurally similar compounds, the spectroscopic profile of Methyl 4-fluoro-3-(4-methylphenyl)benzoate would likely include:

¹H NMR Spectroscopy

The proton NMR spectrum would show characteristic signals:

  • Aromatic protons: Multiple signals in the range of δ 7.0-8.3 ppm

  • Methyl ester protons: Singlet at approximately δ 3.9-4.0 ppm

  • Methyl group protons on the phenyl ring: Singlet at approximately δ 2.3-2.4 ppm

Similar fluorinated benzoates show distinctive patterns in their NMR spectra, as seen in compounds like methyl (E)-4-cyano-3-(((2-(difluoromethoxy)phenyl)imino)methyl)benzoate .

¹³C NMR Spectroscopy

Carbon NMR would show:

  • Carbonyl carbon: Signal at approximately δ 165-168 ppm

  • Aromatic carbons: Multiple signals in the range of δ 115-145 ppm

  • Methyl ester carbon: Signal at approximately δ 52-53 ppm

  • Methyl carbon attached to the phenyl ring: Signal at approximately δ 20-21 ppm

¹⁹F NMR Spectroscopy

The fluorine NMR would likely show a signal between δ -110 and -120 ppm, characteristic of fluorine atoms in similar aromatic environments.

Applications and Research Significance

Pharmaceutical Intermediates

Fluorinated biphenyls serve as important scaffolds in pharmaceutical development due to their unique properties:

  • Enhanced metabolic stability

  • Altered lipophilicity

  • Modified hydrogen bonding capabilities

  • Potential for selective binding to biological targets

Synthetic Building Blocks

The compound can function as a versatile building block in organic synthesis:

  • The methyl ester group can be transformed into various functional groups (amides, acids, alcohols)

  • The biphenyl scaffold provides a rigid framework for constructing more complex molecules

  • The fluorine substituent introduces unique electronic properties

Material Science Applications

Similar fluorinated biphenyl compounds have been investigated for applications in material science:

  • Liquid crystal components

  • Organic electronics

  • Fluorescent materials

Comparative Analysis with Related Compounds

Structure-Property Relationships

The properties of Methyl 4-fluoro-3-(4-methylphenyl)benzoate can be better understood by comparing it with structurally related compounds:

CompoundStructure DifferenceExpected Property Differences
4-(4-Fluoro-3-methylphenyl)benzoic acidFree acid vs. methyl ester; Different arrangement of substituentsHigher melting point; Lower solubility in non-polar solvents; Different hydrogen bonding capabilities
Methyl 4-fluoro-3-nitrobenzoateNitro group vs. 4-methylphenyl groupGreater electron deficiency in the aromatic ring; Different reactivity pattern; Potential for reduction of the nitro group
Methyl (E)-4-cyano-3-(((2-(difluoromethoxy)phenyl)imino)methyl)benzoateComplex imine functionality vs. simple biphenyl; Different fluorination patternDifferent reactivity; Presence of imine functionality allows for different transformations

This comparison highlights how subtle structural changes can significantly affect the physical properties and chemical reactivity of these compounds.

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